

HPLC method development for 4-Acetyl-2-hydroxybenzoic acid analysis

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Compound of Interest

Compound Name: 4-Acetyl-2-hydroxybenzoic acid

CAS No.: 107806-82-6

Cat. No.: B3079886

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Introduction

4-Acetyl-2-hydroxybenzoic acid (CAS: 107806-82-6) is a structural isomer of acetylsalicylic acid (Aspirin) and a critical intermediate in the synthesis of novel therapeutic agents, including ENL degraders and polyfluorinated natural products. Unlike Aspirin, where the acetyl group is ester-linked to the phenolic oxygen, **4-Acetyl-2-hydroxybenzoic acid** features a ketone moiety at the 4-position of the phenyl ring.

This structural distinction confers unique physicochemical properties, necessitating a tailored analytical approach. Standard compendial methods for salicylates often fail to resolve this specific isomer from its synthetic precursors or degradation products due to similar hydrophobicity and ionization profiles.

This guide provides a comprehensive protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity profiling of **4-Acetyl-2-hydroxybenzoic acid**.

Physicochemical Profiling & Strategy

Successful method development begins with understanding the analyte's behavior in solution.

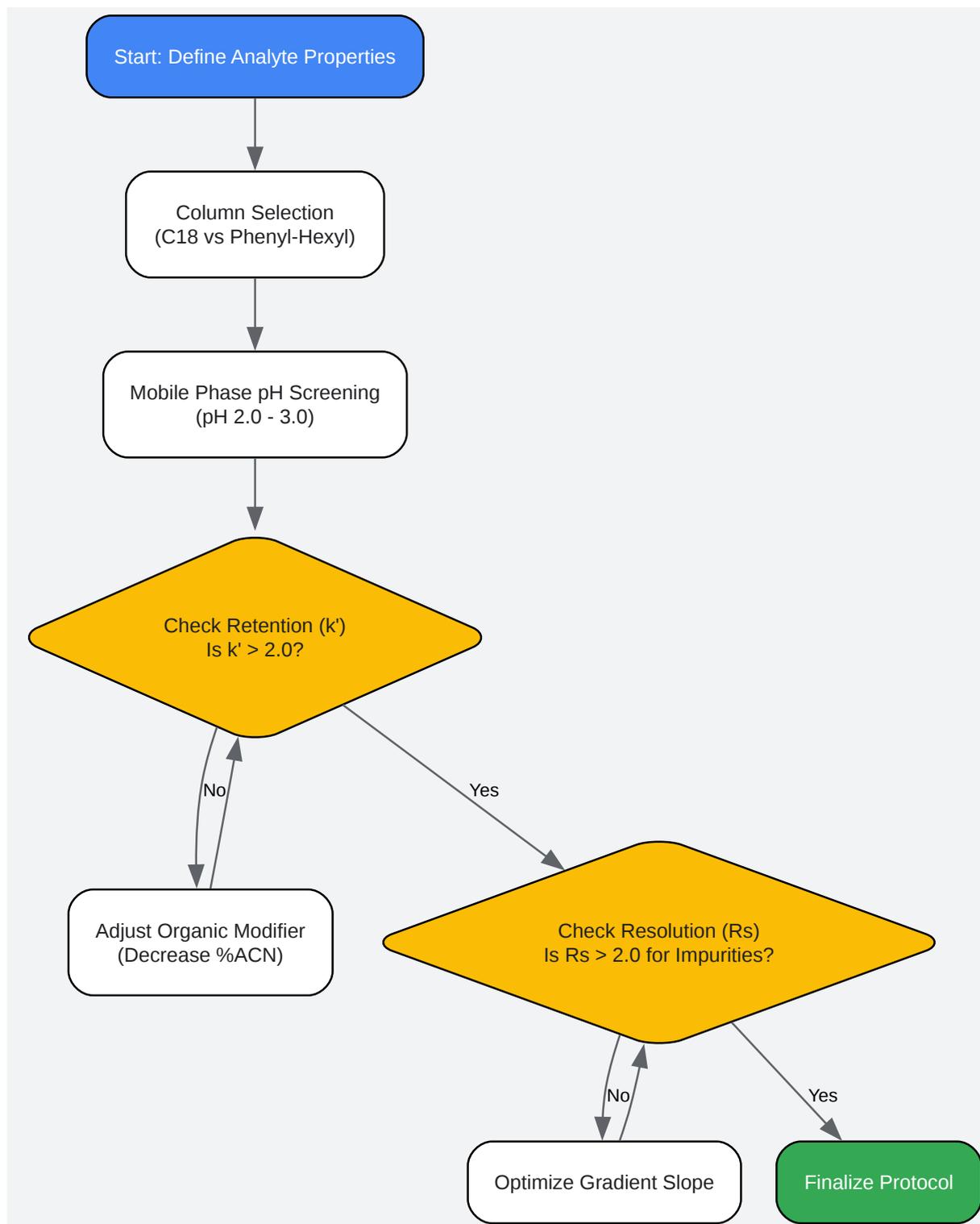
Property	Value (Predicted/Observed)	Chromatographic Implication
Structure	Phenyl ring with -COOH (C1), -OH (C2), -COCH ₃ (C4)	Aromatic and carbonyl chromophores allow sensitive UV detection.
pKa	~2.5 (Carboxylic acid), ~10 (Phenol)	Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18.
LogP	-1.8 - 2.2	Moderately lipophilic. Retains well on C18 but elutes earlier than non-polar impurities.
Chelation	Ortho-hydroxy carboxylic acid motif	Risk: Can chelate trace metals in stainless steel, causing peak tailing.

Strategic Decisions

- **Stationary Phase:** A C18 column with high carbon load is the baseline choice. However, due to the structural similarity to other salicylate isomers, a Phenyl-Hexyl column is recommended as an alternative for its interaction capability, offering orthogonal selectivity.
- **Mobile Phase Modifier:** The mobile phase must be acidified. 0.1% Phosphoric acid is preferred over organic acids (formic/acetic) for UV transparency at low wavelengths (<230 nm) and stronger pH control, preventing peak splitting.
- **Chelation Mitigation:** If peak tailing is observed, the use of a "Base Deactivated" (BD) column or the addition of a sacrificial base is not appropriate due to the acidic nature. Instead, ensure the column hardware is high-quality stainless steel or PEEK-lined.

Method Development Workflow

The following decision tree outlines the logical progression for optimizing the separation.



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Figure 1: Decision tree for optimizing the HPLC separation of **4-Acetyl-2-hydroxybenzoic acid**.

Recommended Experimental Protocol

This protocol is designed to be "self-validating" by including system suitability criteria that must be met before analysis proceeds.

Reagents & Materials[1][2][3]

- Analyte: **4-Acetyl-2-hydroxybenzoic acid** (>98% purity).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
- Buffer: 85% Orthophosphoric acid ().
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.

Chromatographic Conditions

Parameter	Setting	Rationale
Mobile Phase A	0.1% in Water (pH ~2.2)	Suppresses carboxylic acid ionization (), ensuring sharp peaks.
Mobile Phase B	Acetonitrile (100%)	Provides strong elution strength and lower backpressure than Methanol.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp	30°C	Controls viscosity and retention reproducibility.
Injection Vol	10 µL	Standard volume; reduce if peak overloading occurs.
Detection	UV @ 254 nm (Primary), 230 nm (Secondary)	254 nm is selective for the aromatic ketone; 230 nm offers higher sensitivity.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Initial equilibration; high water content to retain polar impurities.
2.0	10	Isocratic hold to separate solvent front from early eluters.
12.0	60	Linear gradient to elute the main analyte (~8-9 min).
15.0	90	Wash step to remove highly lipophilic dimers or raw materials.
17.0	90	Hold.
17.1	10	Return to initial conditions.
22.0	10	Re-equilibration (Critical for reproducibility).

Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of **4-Acetyl-2-hydroxybenzoic acid** into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
- Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask with Mobile Phase A. Note: Diluting with Mobile Phase A prevents "solvent shock" and peak distortion.

Validation & System Suitability

To ensure the method is trustworthy, the following System Suitability Tests (SST) must be performed daily.

System Suitability Criteria

- Retention Time (RT): 8.5 ± 0.5 min.

- Tailing Factor (): NMT (Not More Than) 1.5. High tailing indicates secondary silanol interactions or metal chelation.
- Theoretical Plates (): NLT (Not Less Than) 5000.
- Precision (RSD): NMT 2.0% for 5 replicate injections.

Linearity & Range

Construct a calibration curve from 5 µg/mL to 150 µg/mL. The correlation coefficient () must be

.

Specificity (Isomer Check)

If analyzing in the presence of Aspirin (2-acetoxybenzoic acid) or Salicylic acid:

- Salicylic Acid: Will elute earlier (more polar, RT ~5-6 min).
- **4-Acetyl-2-hydroxybenzoic acid**: Elutes middle (RT ~8-9 min).
- Aspirin: Will elute later or similar depending on pH, but has a distinct UV spectrum (weak absorbance >280 nm compared to the ketone).

Troubleshooting Guide

Issue	Root Cause	Corrective Action
Split Peaks	Sample solvent too strong.	Dilute sample in Mobile Phase A (Water/Acid).
Broad Tailing	Metal chelation by salicylate motif.	Passivate system with 6N (remove column first!) or add 0.1 mM EDTA to Mobile Phase A.
Drifting RT	pH fluctuation.	Ensure Phosphoric acid is measured precisely; do not use volatile acids (Formic) if evaporation is an issue.
Ghost Peaks	Gradient impurity.	Run a blank gradient; check water quality.

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